Bromo-PEG2-alcohol

Description

The exact mass of the compound Bromo-PEG2-alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bromo-PEG2-alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromo-PEG2-alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

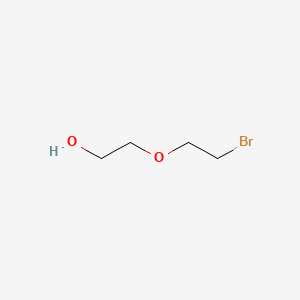

IUPAC Name |

2-(2-bromoethoxy)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO2/c5-1-3-7-4-2-6/h6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOJLOUPDKBCCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCBr)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73342-17-3 |

Source

|

| Record name | α-(2-Bromoethyl)-ω-hydroxypoly(oxy-1,2-ethanediyl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73342-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

169.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57641-66-4 |

Source

|

| Record name | 2-(2-bromoethoxy)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to Bromo-PEG2-alcohol for Researchers and Drug Development Professionals

Introduction

Bromo-PEG2-alcohol, also known by its systematic name 2-(2-bromoethoxy)ethanol, is a heterobifunctional chemical compound widely utilized in the fields of bioconjugation, drug delivery, and pharmaceutical research. Its structure, featuring a reactive bromide group at one end and a hydroxyl group at the other, connected by a short diethylene glycol (PEG2) spacer, makes it a versatile linker molecule. The polyethylene glycol (PEG) component enhances the aqueous solubility of molecules to which it is attached, a desirable property in drug development. This guide provides a comprehensive overview of Bromo-PEG2-alcohol, including its chemical properties, applications with a focus on Proteolysis Targeting Chimeras (PROTACs), and detailed experimental protocols.

Chemical Properties and Data

Bromo-PEG2-alcohol is a liquid at room temperature and possesses a unique combination of reactivity and hydrophilicity. The bromide serves as an excellent leaving group for nucleophilic substitution reactions, while the terminal hydroxyl group can be further derivatized.[1]

| Property | Value | Reference(s) |

| Chemical Formula | C4H9BrO2 | [2] |

| Molecular Weight | 169.02 g/mol | [2] |

| CAS Number | 57641-66-4 | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Purity | Typically ≥95% | [4] |

| Storage Conditions | -20°C for long-term storage | [] |

| Solubility | Soluble in water, DMSO, DMF, and DCM | [1] |

Core Applications in Drug Development

The primary application of Bromo-PEG2-alcohol in drug development is as a linker for the synthesis of PROTACs.[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] The PEG linker in PROTACs, such as the one derived from Bromo-PEG2-alcohol, plays a crucial role in optimizing the distance between the target protein and the E3 ligase, as well as improving the overall physicochemical properties of the PROTAC molecule.[8]

Beyond PROTACs, the bifunctional nature of Bromo-PEG2-alcohol allows its use in various bioconjugation applications, including the modification of proteins, peptides, and other biomolecules to enhance their therapeutic properties.[9][10] The bromide can react with nucleophiles like thiols, while the hydroxyl group can be activated for reaction with amines or carboxylic acids.[9][11]

Signaling Pathway: The PROTAC Mechanism

PROTACs, synthesized using linkers like Bromo-PEG2-alcohol, operate by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. The following diagram illustrates this pathway.

Caption: PROTAC mechanism of action.

Experimental Protocols

Synthesis of Bromo-PEG2-alcohol (Representative)

While multiple methods exist for the synthesis of similar bromo-alcohol compounds, a common approach involves the reaction of a diol with a brominating agent. The following is a representative protocol adapted from procedures for similar compounds.[4][12][13]

Materials:

-

Diethylene glycol

-

Phosphorus tribromide (PBr3) or Hydrobromic acid (HBr)

-

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylene glycol in an anhydrous solvent. Cool the solution in an ice bath (0°C).

-

Bromination: Slowly add the brominating agent (e.g., PBr3) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and quench by carefully adding it to an ice-cold saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure Bromo-PEG2-alcohol.

Synthesis of a PROTAC using Bromo-PEG2-alcohol (Representative)

This protocol describes a general two-step synthesis of a PROTAC, where Bromo-PEG2-alcohol is first reacted with a ligand for the protein of interest (POI), followed by reaction with the E3 ligase ligand.[2]

Step 1: Functionalization of the POI Ligand with the Bromo-PEG2-linker

Materials:

-

POI ligand with a nucleophilic group (e.g., a phenol or amine)

-

Bromo-PEG2-alcohol

-

A suitable base (e.g., potassium carbonate or DIPEA)

-

Anhydrous solvent (e.g., DMF or acetonitrile)

-

Reaction vessel, magnetic stirrer

Procedure:

-

Dissolve the POI ligand and the base in the anhydrous solvent.

-

Add Bromo-PEG2-alcohol to the solution.

-

Stir the reaction mixture at room temperature or elevated temperature until the reaction is complete (monitored by LC-MS or TLC).

-

Upon completion, perform an appropriate aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product (POI-PEG2-alcohol) by column chromatography.

Step 2: Coupling of the Functionalized POI Ligand with the E3 Ligase Ligand

Materials:

-

POI-PEG2-alcohol (from Step 1)

-

E3 ligase ligand with a suitable functional group for coupling (e.g., a carboxylic acid)

-

Coupling reagents (e.g., HATU, HOBt, EDC)

-

A suitable base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

Procedure:

-

Activate the hydroxyl group of POI-PEG2-alcohol or the corresponding functional group on the E3 ligase ligand. For example, if the E3 ligase ligand has a carboxylic acid, it can be activated with coupling reagents.

-

Alternatively, the hydroxyl group of POI-PEG2-alcohol can be converted to a better leaving group (e.g., a mesylate or tosylate) for reaction with a nucleophilic E3 ligase ligand.

-

In a typical amide coupling, dissolve the POI-PEG2-alcohol, the E3 ligase ligand, coupling reagents, and the base in an anhydrous solvent.

-

Stir the reaction at room temperature until completion (monitored by LC-MS).

-

Purify the final PROTAC molecule by preparative HPLC.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and evaluation of a PROTAC molecule.

Caption: A generalized workflow for PROTAC development.

Safety and Handling

Bromo-PEG2-alcohol should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of any vapors. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Bromo-PEG2-alcohol is a valuable and versatile tool for researchers and professionals in drug development. Its bifunctional nature, coupled with the beneficial properties of the PEG spacer, makes it an ideal linker for the construction of complex molecules like PROTACs. A thorough understanding of its chemical properties, reaction mechanisms, and handling procedures is essential for its effective and safe utilization in the laboratory. The methodologies and workflows presented in this guide provide a solid foundation for the application of Bromo-PEG2-alcohol in cutting-edge pharmaceutical research.

References

- 1. lookchem.com [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. How to synthesis 2-Bromoethanol_Chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. adcreview.com [adcreview.com]

- 11. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Bromo-PEG2-alcohol for Researchers and Drug Development Professionals

Introduction

Bromo-PEG2-alcohol, with the IUPAC name 2-(2-bromoethoxy)ethanol, is a heterobifunctional chemical compound widely utilized in the fields of bioconjugation, drug delivery, and proteomics.[1][2] Its structure incorporates a short, hydrophilic diethylene glycol (PEG2) spacer, a reactive terminal bromide, and a versatile hydroxyl group.[3][4][5] This unique combination of features makes it a valuable building block for the synthesis of more complex molecules, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][6] The PEG spacer enhances the aqueous solubility of conjugated molecules, while the bromide serves as an excellent leaving group for nucleophilic substitution reactions and the hydroxyl group allows for further chemical modifications.[1][4][5]

Chemical Structure and Properties

The chemical structure of Bromo-PEG2-alcohol is characterized by a four-carbon backbone with two ether linkages, a terminal bromine atom, and a terminal hydroxyl group.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of Bromo-PEG2-alcohol is presented in the table below. This data is essential for designing and executing chemical reactions and for the proper handling and storage of the compound.

| Property | Value | Reference |

| IUPAC Name | 2-(2-bromoethoxy)ethanol | |

| Synonyms | Br-PEG2-OH, 2-(2-Hydroxyethoxy)-1-bromoethane | [2] |

| CAS Number | 57641-66-4 | |

| Molecular Formula | C4H9BrO2 | |

| Molecular Weight | 169.02 g/mol | |

| Appearance | Colorless to pale yellow oily liquid | |

| Predicted Boiling Point | 228.9 ± 15.0 °C at 760 mmHg | |

| Predicted Density | 1.514 ± 0.06 g/cm³ | |

| Purity | ≥95% | [2] |

| Storage Conditions | Store at -20°C, sealed in a dry environment |

Solubility

Reactivity and Applications

The chemical reactivity of Bromo-PEG2-alcohol is dominated by its two functional groups: the bromide and the hydroxyl group.

-

Bromide Group: The bromine atom is an excellent leaving group in nucleophilic substitution reactions (SN2). This allows for the facile conjugation of Bromo-PEG2-alcohol to nucleophiles such as thiols (from cysteine residues in proteins), amines, and alkoxides.[4][5]

-

Hydroxyl Group: The terminal hydroxyl group can be further derivatized. It can be oxidized to an aldehyde or carboxylic acid, or it can be reacted to form esters or ethers, providing a secondary point of attachment for other molecules.[4][5]

This dual reactivity makes Bromo-PEG2-alcohol a versatile linker in various applications:

-

PROTACs: It is extensively used as a linker in the synthesis of PROTACs.[3][6] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The Bromo-PEG2-alcohol linker connects the target-binding ligand and the E3 ligase-binding ligand.

-

Antibody-Drug Conjugates (ADCs): The ability to conjugate to proteins makes it suitable for the development of ADCs, where a cytotoxic drug is linked to an antibody that targets cancer cells.

-

Bioconjugation and PEGylation: It is used for the PEGylation of proteins, peptides, and other biomolecules. PEGylation can improve the pharmacokinetic properties of therapeutic molecules by increasing their solubility, stability, and circulation half-life.[1]

Experimental Protocols

The following are representative experimental protocols for common reactions involving Bromo-PEG2-alcohol. These are general guidelines and may require optimization for specific substrates and desired products.

Williamson Ether Synthesis with Bromo-PEG2-alcohol

This protocol describes the reaction of Bromo-PEG2-alcohol with another alcohol to form an ether linkage, utilizing its hydroxyl group.

Materials:

-

Bromo-PEG2-alcohol

-

Alcohol (R-OH)

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

To a solution of the alcohol (1.0 eq.) in anhydrous THF or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq.) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add a solution of Bromo-PEG2-alcohol (1.2 eq.) in anhydrous THF or DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by carefully adding saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Nucleophilic Substitution with a Thiol

This protocol outlines the reaction of the bromide group of Bromo-PEG2-alcohol with a thiol-containing compound.

Materials:

-

Bromo-PEG2-alcohol

-

Thiol-containing compound (R-SH)

-

A suitable base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K2CO3))

-

A suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve the thiol-containing compound (1.0 eq.) in the chosen solvent.

-

Add the base (1.5-2.0 eq.) to the solution and stir for 10-15 minutes at room temperature to deprotonate the thiol.

-

Add Bromo-PEG2-alcohol (1.1 eq.) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 4-16 hours. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate.

-

Purify the product by column chromatography.

Visualizations

General Workflow for PROTAC Synthesis using Bromo-PEG2-alcohol

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule where Bromo-PEG2-alcohol acts as the core linker.

Caption: A generalized workflow for PROTAC synthesis using Bromo-PEG2-alcohol.

Logical Relationship of Bromo-PEG2-alcohol's Functional Groups in Bioconjugation

This diagram shows the relationship between the functional groups of Bromo-PEG2-alcohol and their respective reaction partners in bioconjugation applications.

Caption: Reactivity of Bromo-PEG2-alcohol's functional groups.

Safety and Handling

Bromo-PEG2-alcohol should be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

First Aid:

-

Skin Contact: In case of contact, immediately wash with plenty of soap and water.

-

Eye Contact: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: If inhaled, move to fresh air.

-

Ingestion: If swallowed, wash out mouth with water. In all cases of exposure, seek medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep at the recommended storage temperature of -20°C.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Bromo-PEG2-alcohol is a highly versatile and valuable reagent for researchers, scientists, and drug development professionals. Its well-defined structure, favorable solubility profile, and dual-functional nature provide a robust platform for the construction of complex bioconjugates and therapeutic agents. A thorough understanding of its chemical properties, reactivity, and proper handling is crucial for its successful application in innovative research and development endeavors.

References

- 1. Bromo-PEG-alcohol | AxisPharm [axispharm.com]

- 2. Bromo-PEG2-alcohol, CAS 57641-66-4 | AxisPharm [axispharm.com]

- 3. Bromo-PEG2-alcohol | TargetMol [targetmol.com]

- 4. Bromo-PEG2-alcohol, 57641-66-4 | BroadPharm [broadpharm.com]

- 5. Bromo-PEG2-alcohol Datasheet DC Chemicals [dcchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Bromo-PEG2-alcohol for Researchers and Drug Development Professionals

Introduction

Bromo-PEG2-alcohol, with the CAS number 57641-66-4, is a bifunctional chemical compound of significant interest in the fields of pharmaceutical sciences and biotechnology.[1][2][3][4][5][6][7] Its structure, incorporating a terminal hydroxyl group and a bromo-functionalized diether polyethylene glycol (PEG) chain, makes it a versatile building block, particularly as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][8] This guide provides a comprehensive overview of its chemical properties, experimental applications, and the logical workflows for its use in advanced drug development.

Core Properties and Specifications

Bromo-PEG2-alcohol is a colorless to light yellow liquid.[6] Its key identifiers and physicochemical properties are summarized in the table below. The presence of the PEG spacer enhances the aqueous solubility of molecules it is incorporated into, a crucial factor in improving the pharmacokinetic profiles of drug candidates.[4][9]

| Property | Value | Source(s) |

| CAS Number | 57641-66-4 | [1][2][4][5][6][7] |

| Molecular Formula | C4H9BrO2 | [6][7] |

| Molecular Weight | 169.02 g/mol | [6][7] |

| Appearance | Colorless to light yellow liquid | [6] |

| Purity | Typically ≥95% - 98.98% | [4][5][6][9] |

| IUPAC Name | 2-(2-bromoethoxy)ethanol | |

| Predicted Density | 1.514 g/cm³ | |

| Storage Conditions | Store at -20°C for long-term stability | [5][6][9] |

Synthesis and Reactivity

The reactivity of Bromo-PEG2-alcohol is characterized by its two functional groups. The terminal hydroxyl group can undergo reactions typical of alcohols, such as esterification or conversion to a better leaving group. The bromide serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the covalent attachment of this linker to nucleophilic moieties on other molecules, such as amines or thiols.[9]

Experimental Protocols

The following are representative protocols for the synthesis and application of Bromo-PEG2-alcohol. These are generalized procedures and may require optimization for specific applications.

Representative Synthesis of Bromo-PEG2-alcohol via Williamson Ether Synthesis

This protocol describes a plausible method for the synthesis of Bromo-PEG2-alcohol from ethylene glycol and a suitable bromo-containing electrophile.

Materials:

-

Ethylene glycol

-

Sodium hydride (NaH)

-

1,2-dibromoethane

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of ethylene glycol (1.0 equivalent) in anhydrous THF, slowly add sodium hydride (1.1 equivalents) at 0 °C under an inert atmosphere.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of 1,2-dibromoethane (1.2 equivalents) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Bromo-PEG2-alcohol.

Application in PROTAC Synthesis: A Representative Protocol

This protocol outlines a general procedure for the conjugation of a target protein ligand (POI ligand) containing a nucleophilic handle (e.g., a primary amine) to Bromo-PEG2-alcohol.

Materials:

-

POI ligand with a primary amine functionality

-

Bromo-PEG2-alcohol

-

A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

-

Anhydrous dimethylformamide (DMF)

-

Diethyl ether

-

Brine

Procedure:

-

Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.

-

Add DIPEA (2.0 equivalents) to the solution.

-

Add Bromo-PEG2-alcohol (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting POI-linker conjugate by flash column chromatography or preparative HPLC.

Signaling Pathways and Experimental Workflows

The primary application of Bromo-PEG2-alcohol is in the construction of PROTACs. The logical workflow for the synthesis of a PROTAC using this linker is depicted below. This involves the sequential attachment of the protein of interest (POI) ligand and an E3 ligase ligand to the Bromo-PEG2-alcohol linker.

Caption: A representative workflow for the synthesis of a PROTAC using Bromo-PEG2-alcohol.

The mechanism of action of the resulting PROTAC involves the recruitment of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

Bromo-PEG2-alcohol is a valuable and versatile tool for chemical biologists and medicinal chemists. Its defined length, hydrophilicity, and dual functionality make it an ideal component for the construction of complex biomolecules and targeted therapeutics like PROTACs. The information and representative protocols provided in this guide serve as a foundational resource for researchers looking to incorporate Bromo-PEG2-alcohol into their drug discovery and development workflows.

References

- 1. chembk.com [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. How to synthesis 2-Bromoethanol_Chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to Bifunctional Linkers for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that, instead of merely inhibiting the function of a disease-causing protein, eliminates it from the cell entirely.[1] This approach utilizes chimeric molecules to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively tag and degrade proteins of interest (POIs).[][3][4] Proteolysis-targeting chimeras (PROTACs) are the most prominent class of these molecules.[5] They offer the potential to target proteins previously considered "undruggable" due to the lack of a well-defined active site.[5][6]

A PROTAC is a heterobifunctional molecule composed of three distinct components: a ligand that binds to a POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that covalently connects these two elements.[4][5][7] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[3][7] This guide provides a detailed technical overview of the bifunctional linker, its design principles, and the experimental methodologies used to evaluate its function.

Mechanism of Action: The Central Role of the Linker

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein.[5][7] This process can be broken down into several key steps, where the linker plays a pivotal role:

-

Ternary Complex Formation : The PROTAC simultaneously binds to the POI and an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a key POI-PROTAC-E3 ligase ternary complex.[][5][7] The linker's length, rigidity, and chemical composition dictate the geometry and stability of this complex.[7]

-

Ubiquitination : The induced proximity within the ternary complex allows the E3 ligase (in conjunction with E1 and E2 enzymes) to catalyze the transfer of multiple ubiquitin molecules to lysine residues on the surface of the POI.[][8]

-

Proteasomal Degradation : The polyubiquitinated POI is then recognized as a substrate for degradation by the 26S proteasome.[8][9][10]

-

Catalytic Cycle : After the POI is degraded into small peptides, the PROTAC and the E3 ligase are released and can engage another target protein molecule, enabling a catalytic mode of action.[7]

An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent degradation efficiency.[7] Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity.[7]

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Hijacked Pathway: The Ubiquitin-Proteasome System (UPS)

The UPS is a fundamental cellular process for protein degradation in eukaryotes, responsible for regulating the levels of most short-lived proteins.[9][11] The degradation process involves two discrete steps: the covalent attachment of a polyubiquitin chain to the target protein and the subsequent degradation of the tagged protein by the 26S proteasome.[8][10]

The ubiquitination cascade is carried out by three classes of enzymes:

-

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[11][12]

-

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[11][12]

-

E3 (Ubiquitin Ligase): The key specificity factor. It recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to the substrate.[9][12] PROTACs hijack specific E3 ligases, such as CRBN or VHL, to ubiquitinate the POI.

Caption: Overview of the Ubiquitin-Proteasome System (UPS) pathway.

Classification and Design of Bifunctional Linkers

The design of an effective linker involves a multi-parameter optimization process.[7] Linkers are broadly classified based on their flexibility and chemical composition.[3][7]

Flexible Linkers

Flexible linkers are the most common type used in early-stage PROTAC development due to their synthetic accessibility.[7]

-

Alkyl Chains: Simple hydrocarbon chains are a frequent starting point, offering significant conformational flexibility.[7] They are chemically stable but tend to be hydrophobic, which can impact solubility.[3]

-

Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the aqueous solubility and permeability of PROTACs.[3][7][13] The ethylene glycol units add polarity.[7]

Approximately 55% of reported PROTACs use PEG-based linkers and 30% use alkyl chains.[5]

Rigid Linkers

Rigid linkers contain cyclic or planar elements that restrict the conformation of the PROTAC, which can improve metabolic stability and pre-organize the molecule for optimal ternary complex formation.[3][14]

-

Alkyne/Triazole Moieties: Often incorporated via copper-catalyzed "click chemistry," triazoles provide a metabolically stable and rigid connection point.[3][5][15] This approach is highly valuable for the rapid synthesis of PROTAC libraries.[][15]

-

Saturated Heterocycles: Scaffolds like piperazine and piperidine can impart rigidity while also potentially improving physicochemical properties like solubility.[3][5]

Functional ("Smart") Linkers

Recent innovations include linkers with functionalities that allow for external control over PROTAC activity.

-

Photoswitchable Linkers: These often contain an azobenzene moiety that can isomerize upon exposure to specific wavelengths of light, enabling spatiotemporal control over protein degradation.[][7]

-

Photocleavable Linkers: These can be cleaved by light, providing another mechanism to control PROTAC activation or deactivation.[7]

Impact of Linker Properties on PROTAC Performance

The linker is not merely a spacer; its properties are critical for biological activity.

-

Linker Length: This is a crucial parameter that must be empirically optimized for each POI-E3 ligase pair.[7] A linker that is too short can cause steric clashes, preventing simultaneous binding.[15] A linker that is too long may lead to unproductive binding modes where ubiquitination does not occur efficiently.[7][15] Studies have shown that altering linker length by even a single atom can dramatically affect degradation efficacy.[16][17][18]

-

Composition and Physicochemical Properties: The linker's chemical makeup affects the PROTAC's overall solubility, stability, and cell permeability.[15][] For example, replacing an alkyl chain with a PEG linker can improve solubility but may decrease degradation if the specific geometry is disfavored.[16]

-

Attachment Points (Exit Vectors): The position where the linker is attached to the warhead and the E3 ligase ligand is also critical.[5] An improper exit vector can disrupt the binding of the ligand to its target protein or orient the ternary complex sub-optimally.[5]

Table 1: Effect of Linker Modification on PROTAC Activity

This table summarizes quantitative data from studies where linker properties were systematically varied.

| PROTAC Example | Target Protein | E3 Ligase | Linker Modification | DC₅₀ (nM) | Dₘₐₓ (%) | Key Finding | Reference |

| ERα PROTACs | Estrogen Receptor α | VHL | 12-atom chain | ~250 | ~70 | Varying linker length significantly impacts degradation efficacy. | [18] |

| 16-atom chain | ~100 | >90 | The 16-atom linker was found to be optimal in this system. | [18] | |||

| 21-atom chain | ~500 | ~60 | Longer linkers showed reduced activity. | [18] | |||

| BETd-260 | BRD4 | CRBN | PEG4 linker | 3.3 | >98 | A highly potent degrader with an optimized linker. | N/A |

| ARV-825 | BRD4 | CRBN | Longer PEG/Alkyl linker | <1 | >90 | Demonstrates high potency for BET family proteins. | [5] |

| MZ1 | BRD4 | VHL | PEG linker | ~25 | ~90 | Selective for BRD4 degradation over BRD2/BRD3. | [5] |

| B1-10J | ERK1/2 | CRBN | 10-carbon alkyl chain | 102 | >80 | Effective degradation of ERK1/2 in HCT116 cells. | [20] |

DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation.

Experimental Protocols for Linker Design and Evaluation

A systematic, empirical approach is required to optimize a bifunctional linker.[16] This involves synthesis of a library of PROTACs followed by rigorous biochemical and cellular characterization.

Caption: General experimental workflow for PROTAC design and evaluation.

Protocol 1: General Synthesis of a PROTAC Library via Click Chemistry

This protocol outlines the convergent synthesis of a PROTAC library by coupling a warhead-alkyne and an anchor-azide.[]

-

Synthesis of Precursors :

-

Synthesize the warhead (ligand for POI) with a terminal alkyne group at a suitable, non-interfering position (exit vector).

-

Synthesize the E3 ligase anchor (e.g., pomalidomide for CRBN) with a terminal azide group attached via linkers of varying lengths (e.g., PEG2, PEG3, PEG4).

-

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

-

Dissolve the warhead-alkyne (1 equivalent) and the desired anchor-azide (1.1 equivalents) in a suitable solvent system (e.g., a mixture of t-BuOH and water).

-

Add a copper(I) source, such as copper(II) sulfate (0.1 eq.) and a reducing agent like sodium ascorbate (0.2 eq.).

-

Stir the reaction at room temperature and monitor its progress by LC-MS.

-

Upon completion, quench the reaction and purify the resulting PROTAC (containing a triazole linker) by reverse-phase HPLC.

-

-

Characterization : Confirm the identity and purity of the final product using ¹H NMR and high-resolution mass spectrometry.

Protocol 2: Western Blot for Quantifying Protein Degradation

This is the most common method to determine the degradation efficiency (DC₅₀ and Dₘₐₓ) of a PROTAC.[21]

-

Cell Culture and Treatment :

-

Plate cells (e.g., HEK293 or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10,000 nM) and an inactive control (e.g., epimer of the E3 ligand) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis :

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.

-

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Western Blotting :

-

Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific to the POI.

-

Separately, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[21]

-

Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis :

-

Add an enhanced chemiluminescent (ECL) substrate and capture the signal using an imaging system.[21]

-

Quantify the band intensities using software (e.g., ImageJ). Normalize the POI band intensity to the corresponding loading control band intensity.

-

Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

-

Table 2: Example Data from PROTAC Evaluation Assays

This table illustrates typical quantitative outputs from the evaluation of an active PROTAC and its corresponding inactive control.

| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Binary Binding K_d (nM) (to Target) | Binary Binding K_d (nM) (to E3 Ligase) |

| Active PROTAC | BRD4 | HEK293 | 15 | 95 | 25 | 50 |

| Inactive Control * | BRD4 | HEK293 | >10,000 | <10 | 28 | >50,000 |

Inactive control contains a modification (e.g., an epimer) that prevents binding to the E3 ligase. Data is illustrative, based on typical results.[21]

Conclusion and Future Outlook

The bifunctional linker is a central and highly tunable component in the design of effective protein degraders. Its length, composition, and attachment points are all critical parameters that govern the formation of a productive ternary complex and ultimately determine the potency and selectivity of the PROTAC. While early design efforts relied heavily on synthetically tractable alkyl and PEG chains, the field is rapidly evolving towards more sophisticated and rigid linkers to fine-tune molecular properties.[5]

Future advancements will likely focus on the development of computational and structural methods to better predict optimal linker geometries, reducing the reliance on empirical screening.[5][22] The continued exploration of novel linker chemistries and "smart" linkers will further expand the capabilities of targeted protein degradation, unlocking new therapeutic opportunities for a wide range of diseases.

References

- 1. Bifunctional Small Molecules for Targeted Protein Degradation [iac.iacademic.info]

- 3. precisepeg.com [precisepeg.com]

- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Developing bifunctional protein degraders for difficult-to-drug proteins with the Receptor.AI Platform [receptor.ai]

- 7. chempep.com [chempep.com]

- 8. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]

- 11. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 12. lifesensors.com [lifesensors.com]

- 13. The Essential Role of Linkers in PROTACs [axispharm.com]

- 14. Heterobifunctional peptidic degraders: New frontiers in targeted protein degradation - American Chemical Society [acs.digitellinc.com]

- 15. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 16. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 17. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 18. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Bifunctional robots inducing targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safe Handling of Bromo-PEG2-alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bromo-PEG2-alcohol, a bifunctional molecule increasingly utilized in bioconjugation, linker chemistry for PROTACs, and drug delivery systems, requires careful handling due to its potential hazards.[1][2][3][] This in-depth technical guide provides a comprehensive overview of its safety, handling procedures, and reactivity, ensuring laboratory personnel can work with this compound in a safe and effective manner.

Chemical and Physical Properties

Bromo-PEG2-alcohol, also known as 2-(2-bromoethoxy)ethanol, is a polyethylene glycol (PEG) derivative. The presence of a terminal hydroxyl group and a bromide atom allows for versatile chemical modifications.[3][5][6] The PEG spacer enhances the aqueous solubility of molecules it is conjugated to.[3][5][6]

| Property | Value | Source |

| CAS Number | 57641-66-4 | [5][7][8][9][10] |

| Molecular Formula | C4H9BrO2 | [5][7][8][10] |

| Molecular Weight | 169.02 g/mol | [7][10] |

| Appearance | Liquid | [9] |

| Purity | Typically ≥95% | [5][6][9] |

| Storage | Store in a freezer at -20°C, sealed in a dry environment. | [5][9] |

Hazard Identification and Safety Precautions

There are some discrepancies in the hazard classifications provided by different suppliers. While one source indicates that the substance is not classified as a hazard, other safety data sheets (SDS) provide a more cautious approach.[7][8][9] For maximum safety, it is prudent to adhere to the more stringent hazard warnings.

GHS Hazard Classifications: [8][9]

| Hazard Category | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Pictogram:

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment should be worn when handling Bromo-PEG2-alcohol:

| PPE Type | Specification |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |

| Eye/Face Protection | Safety goggles or a face shield |

| Skin and Body Protection | Laboratory coat and appropriate protective clothing |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a respirator may be required. |

Safe Handling Workflow

The following diagram outlines the recommended workflow for the safe handling of Bromo-PEG2-alcohol from receipt to disposal.

Caption: Safe handling workflow for Bromo-PEG2-alcohol.

First Aid Measures

In the event of exposure, immediate action is crucial. The following first aid measures should be taken:[7][8]

| Exposure Route | First Aid Protocol |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |

Accidental Release and Firefighting Measures

Accidental Release

In case of a spill, follow these steps:[7]

-

Evacuate the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Contain the spill with an inert absorbent material such as sand or vermiculite.

-

Collect the absorbed material into a tightly closed container for disposal.

-

Clean the spill area thoroughly.

-

Do not allow the material to enter drains or watercourses.

Firefighting

-

Suitable extinguishing media: Dry powder or carbon dioxide.[7]

-

Unsuitable extinguishing media: Do not use a heavy stream of water as it may spread the fire.

-

Hazardous combustion products: May include carbon oxides and hydrogen bromide.

-

Protective equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[7]

Reactivity and Stability

Bromo-PEG2-alcohol is stable under recommended storage conditions. However, it is a reactive molecule due to the presence of the bromide, which is a good leaving group.[5][6]

-

Conditions to avoid: Heat, flames, and sparks.[7]

-

Materials to avoid: Strong oxidizing agents.[7]

-

Reactivity: The bromide can readily undergo nucleophilic substitution reactions. This is a key feature for its use in bioconjugation and as a linker.

The following diagram illustrates the primary reactivity of Bromo-PEG2-alcohol.

Caption: Nucleophilic substitution reactivity of Bromo-PEG2-alcohol.

Experimental Protocols

Detailed experimental protocols for the use of Bromo-PEG2-alcohol are highly specific to the intended application (e.g., conjugation to a specific protein, synthesis of a particular PROTAC). As such, specific, universally applicable protocols are not provided here. Researchers should consult relevant literature for protocols tailored to their specific research needs.

However, a general experimental workflow for a nucleophilic substitution reaction would involve the following steps:

-

Dissolve Bromo-PEG2-alcohol in a suitable aprotic solvent.

-

Add the nucleophile (e.g., a thiol-containing molecule or an amine) to the solution, often in the presence of a non-nucleophilic base to neutralize the generated acid.

-

Stir the reaction mixture at an appropriate temperature (ranging from room temperature to elevated temperatures) for a sufficient time to ensure the reaction goes to completion.

-

Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work up the reaction by quenching any remaining reagents and extracting the product.

-

Purify the product using techniques such as column chromatography or recrystallization.

-

Characterize the final product using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Disposal Considerations

Dispose of Bromo-PEG2-alcohol and any contaminated materials as special waste.[7] This should be done through a licensed disposal company, in accordance with local, state, and national regulations.[7] Do not allow the chemical to be released into the environment.

References

- 1. Bromo-PEG2-alcohol | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bromo-PEG-alcohol | AxisPharm [axispharm.com]

- 5. Bromo-PEG2-alcohol, 57641-66-4 | BroadPharm [broadpharm.com]

- 6. Bromo-PEG2-alcohol, CAS 57641-66-4 | AxisPharm [axispharm.com]

- 7. axispharm.com [axispharm.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Bromo-PEG2-alcohol | 57641-66-4 [sigmaaldrich.com]

- 10. scbt.com [scbt.com]

Application Notes and Protocols for Bromo-PEG2-alcohol in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate proteins of interest (POIs). These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The choice of linker is critical in PROTAC design, influencing solubility, cell permeability, and the overall efficacy of the degrader.

Bromo-PEG2-alcohol is a valuable building block in PROTAC synthesis, offering a short, hydrophilic diethylene glycol (PEG) spacer. The terminal bromide provides a reactive handle for nucleophilic substitution, while the hydroxyl group can be further functionalized, allowing for versatile conjugation strategies. This application note provides a detailed protocol for the synthesis of a PROTAC using Bromo-PEG2-alcohol, focusing on the degradation of the transcriptional regulator BRD4, a key target in oncology.

Signaling Pathway: BRD4 and c-MYC Regulation

The bromodomain and extra-terminal domain (BET) protein BRD4 is a critical regulator of gene expression, including the proto-oncogene c-MYC. BRD4 binds to acetylated histones at enhancers and promoters, recruiting the transcriptional machinery to drive c-MYC expression. Overexpression of c-MYC is a hallmark of many cancers. PROTACs targeting BRD4 recruit an E3 ligase to induce its degradation, thereby disrupting this signaling axis and leading to the suppression of c-MYC and subsequent inhibition of cancer cell proliferation.

Caption: PROTAC-mediated degradation of BRD4 disrupts c-MYC signaling.

Experimental Workflow

The synthesis and evaluation of a PROTAC using Bromo-PEG2-alcohol typically follow a multi-step workflow, from chemical synthesis to biological characterization.

Caption: General workflow for PROTAC synthesis and biological evaluation.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter in PROTAC design, directly impacting the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). The optimal linker length is target-dependent and often requires empirical determination. The following table provides illustrative data on the effect of PEG linker length on the degradation of a target protein.

| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |

| PROTAC-1 | Alkyl Chain | >1000 | <20 |

| PROTAC-2 | PEG2 | 250 | 85 |

| PROTAC-3 | PEG3 | 100 | 95 |

| PROTAC-4 | PEG4 | 50 | >95 |

| PROTAC-5 | PEG6 | 150 | 90 |

Note: Data is illustrative and compiled from various sources to demonstrate the general trend of linker length optimization. Actual values are dependent on the specific POI, E3 ligase, and cell line used.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-targeting PROTAC using Bromo-PEG2-alcohol

This protocol describes a two-step synthesis of a PROTAC targeting BRD4, using JQ1 as the BRD4 ligand and pomalidomide as the E3 ligase (Cereblon) ligand, connected by a Bromo-PEG2-alcohol derived linker.

Step 1: Synthesis of JQ1-(PEG2)-Br Intermediate

-

Materials:

-

(+)-JQ1-carboxylic acid

-

Bromo-PEG2-alcohol

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

-

Procedure (Esterification): a. Dissolve (+)-JQ1-carboxylic acid (1.0 eq), Bromo-PEG2-alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM. b. Add DCC (1.1 eq) or BOP (1.1 eq) to the solution at 0 °C. c. Allow the reaction to warm to room temperature and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen). d. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). e. Upon completion, filter the reaction mixture to remove any precipitate. f. Wash the filtrate with saturated aqueous NaHCO₃ and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel to yield the JQ1-PEG2-OH intermediate.

-

Procedure (Bromination): a. Dissolve the JQ1-PEG2-OH intermediate (1.0 eq) and CBr₄ (1.5 eq) in anhydrous DCM. b. Cool the solution to 0 °C and add PPh₃ (1.5 eq) portion-wise. c. Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours. d. Monitor the reaction by TLC or LC-MS. e. Quench the reaction with water and extract with DCM. f. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. g. Purify the crude product by flash column chromatography to obtain the JQ1-(PEG2)-Br intermediate.

Step 2: Synthesis of the Final PROTAC (JQ1-PEG2-Pomalidomide)

-

Materials:

-

JQ1-(PEG2)-Br intermediate

-

Pomalidomide

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure (Williamson Ether Synthesis): a. To a solution of pomalidomide (1.1 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq). b. Stir the mixture at room temperature for 30 minutes. c. Add a solution of the JQ1-(PEG2)-Br intermediate (1.0 eq) in anhydrous DMF to the reaction mixture. d. Heat the reaction to 60-80 °C and stir for 12-24 hours. e. Monitor the reaction progress by LC-MS. f. Upon completion, cool the reaction to room temperature and dilute with water. g. Extract the product with ethyl acetate. h. Wash the combined organic layers with water and brine. i. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. j. Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC). k. Characterize the purified PROTAC by Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Determination of Target Protein Degradation (DC₅₀ and Dₘₐₓ) by Western Blot

-

Materials:

-

Cancer cell line expressing BRD4 (e.g., HeLa, MM.1S)

-

Complete cell culture medium

-

Synthesized PROTAC stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BRD4, anti-c-MYC, anti-loading control e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO). c. After treatment, wash the cells with ice-cold PBS and lyse them. d. Determine the protein concentration of each lysate using a BCA assay. e. Normalize the protein concentrations and prepare samples for SDS-PAGE. f. Separate the proteins by SDS-PAGE and transfer them to a membrane. g. Block the membrane and then incubate with the primary antibody for the POI (BRD4) and a loading control. h. Wash the membrane and incubate with the HRP-conjugated secondary antibody. i. Detect the signal using a chemiluminescent substrate and an imaging system. j. Quantify the band intensities using image analysis software. k. Normalize the BRD4 band intensity to the loading control. l. Calculate the percentage of BRD4 remaining relative to the vehicle control. m. Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC₅₀ (concentration at 50% degradation) and Dₘₐₓ (maximum degradation) values using a non-linear regression model. n. The same membrane can be stripped and re-probed for c-MYC to observe the downstream effects of BRD4 degradation.

Conclusion

Bromo-PEG2-alcohol serves as a versatile and efficient linker for the synthesis of PROTACs. The protocols and data presented herein provide a comprehensive guide for researchers in the field of targeted protein degradation. The illustrative data highlights the critical importance of linker optimization in achieving potent and efficacious PROTAC molecules. The detailed synthetic and biological evaluation methods will enable the rational design and development of novel protein degraders for various therapeutic applications.

Application Notes and Protocols for Bromo-PEG2-alcohol in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.

This document provides detailed application notes and protocols for the use of Bromo-PEG2-alcohol, a bifunctional linker, in the development of ADCs. Bromo-PEG2-alcohol features a terminal hydroxyl group for payload attachment and a bromo group for conjugation to the antibody. The short polyethylene glycol (PEG) spacer enhances hydrophilicity, which can improve the solubility and reduce aggregation of the final ADC.[1][2]

Chemical Properties of Bromo-PEG2-alcohol

| Property | Value | Reference |

| Chemical Name | 1-Bromo-2-(2-hydroxyethoxy)ethane | |

| Molecular Formula | C4H9BrO2 | |

| Molecular Weight | 169.02 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Functional Groups | Bromo (-Br), Hydroxyl (-OH) | |

| Solubility | Soluble in water and most organic solvents |

Principle of ADC Synthesis using Bromo-PEG2-alcohol

The synthesis of an ADC with Bromo-PEG2-alcohol is a two-stage process. First, the hydroxyl group of the linker is derivatized to allow for the attachment of a cytotoxic payload. This typically involves converting the alcohol to a more reactive functional group, such as an amine or a carboxylic acid. Subsequently, the payload-linker conjugate, now possessing a reactive bromo group, is conjugated to the antibody. The bromo group acts as a good leaving group and can react with nucleophilic residues on the antibody, most commonly the thiol groups of cysteine residues.

Experimental Protocols

Stage 1: Derivatization of Bromo-PEG2-alcohol and Payload Conjugation

The hydroxyl group of Bromo-PEG2-alcohol must first be activated to facilitate conjugation with a payload. Below are two common derivatization pathways.

Protocol 4.1.1: Conversion of Bromo-PEG2-alcohol to Bromo-PEG2-amine

This protocol describes the conversion of the terminal hydroxyl group to a primary amine, which can then be reacted with payloads containing carboxylic acids or activated esters.

Materials:

-

Bromo-PEG2-alcohol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Sodium azide (NaN3)

-

Anhydrous Dimethylformamide (DMF)

-

Triphenylphosphine (PPh3)

-

Tetrahydrofuran (THF)

-

Ammonium hydroxide

Procedure:

-

Mesylation: Dissolve Bromo-PEG2-alcohol (1 eq) and TEA (1.5 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add MsCl (1.2 eq) dropwise. Stir the reaction at 0°C for 1 hour and then at room temperature for 4 hours. Monitor the reaction by TLC.

-

Azidation: After completion of the mesylation, remove the solvent under reduced pressure. Dissolve the crude mesylate in anhydrous DMF and add NaN3 (3 eq). Heat the reaction to 80°C and stir for 12 hours.

-

Reduction (Staudinger Reaction): Cool the reaction mixture to room temperature. Add PPh3 (1.5 eq) and stir for 2 hours. Add water (5 eq) and continue stirring for another 8 hours.

-

Purification: Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude Bromo-PEG2-amine by column chromatography.

Protocol 4.1.2: Conversion of Bromo-PEG2-alcohol to Bromo-PEG2-carboxylic acid

This protocol details the oxidation of the terminal hydroxyl group to a carboxylic acid, which can then be coupled to payloads with amine functionalities.

Materials:

-

Bromo-PEG2-alcohol

-

Jones reagent (Chromium trioxide in sulfuric acid)

-

Acetone

-

Sodium bisulfite

Procedure:

-

Oxidation: Dissolve Bromo-PEG2-alcohol (1 eq) in acetone and cool to 0°C in an ice bath. Add Jones reagent dropwise until a persistent orange color is observed.

-

Quenching: Quench the excess oxidant by adding a saturated solution of sodium bisulfite until the orange color disappears.

-

Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude Bromo-PEG2-carboxylic acid by column chromatography.[3]

Protocol 4.1.3: Payload Conjugation to Derivatized Linker

This protocol provides a general procedure for conjugating a payload to the aminated or carboxylated Bromo-PEG2 linker.

A. For Amine-Reactive Payloads (using Bromo-PEG2-carboxylic acid):

-

Dissolve Bromo-PEG2-carboxylic acid (1.2 eq), the amine-containing payload (1 eq), and a coupling agent such as HATU (1.2 eq) in anhydrous DMF.

-

Add a non-nucleophilic base like DIPEA (3 eq).

-

Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS.

-

Purify the bromo-PEG2-payload conjugate by preparative HPLC.

B. For Carboxylic Acid-Reactive Payloads (using Bromo-PEG2-amine):

-

Activate the carboxylic acid group on the payload using a reagent like NHS in the presence of EDC.

-

Dissolve the activated payload (1 eq) and Bromo-PEG2-amine (1.2 eq) in a suitable solvent like DMF.

-

Add a base such as TEA (2 eq).

-

Stir the reaction at room temperature for 4-12 hours. Monitor by LC-MS.

-

Purify the bromo-PEG2-payload conjugate by preparative HPLC.

Stage 2: Conjugation of Bromo-PEG2-Payload to Antibody

This protocol describes the conjugation of the bromo-functionalized linker-payload to a monoclonal antibody via cysteine residues. This method relies on the nucleophilic attack of the thiol group on the bromo-linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

-

Bromo-PEG2-payload conjugate

-

Desalting columns (e.g., Sephadex G-25)

-

Reaction buffer (e.g., PBS with EDTA)

Procedure:

-

Antibody Reduction:

-

To the mAb solution (typically 5-10 mg/mL), add a 10-20 fold molar excess of TCEP or DTT.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

Remove the reducing agent using a desalting column equilibrated with reaction buffer.

-

-

Conjugation:

-

Immediately after desalting, add the Bromo-PEG2-payload conjugate (typically 5-10 fold molar excess per free thiol) to the reduced antibody solution.

-

Incubate the reaction at room temperature for 4-16 hours with gentle mixing.

-

-

Quenching:

-

Quench the reaction by adding an excess of a thiol-containing compound like N-acetylcysteine.

-

-

Purification:

-

Purify the resulting ADC from unconjugated payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[][5]

-

Characterization and Quality Control

Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety.

5.1. Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. It can be determined using the following methods:

-

Hydrophobic Interaction Chromatography (HIC): This is the most common method for DAR analysis of cysteine-linked ADCs.[6] The different drug-loaded species are separated based on their hydrophobicity. The weighted average DAR is calculated from the peak areas of the different species.

-

Mass Spectrometry (MS): Intact mass analysis of the ADC under native or denaturing conditions can provide the mass of different drug-loaded species, from which the DAR can be calculated.[7][8][9]

| Parameter | Method | Expected Result |

| Average DAR | HIC-UV | 3.5 - 4.0 |

| DAR Distribution | HIC-UV | Predominantly DAR4 species with lower levels of DAR2 and DAR0 |

| Unconjugated Antibody | HIC-UV | < 10% |

| Intact Mass | LC-MS | Masses corresponding to DAR0, DAR2, DAR4, etc. |

5.2. Purity and Aggregation Analysis

-

Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of high molecular weight species (aggregates) and fragments in the ADC preparation.[10]

| Parameter | Method | Acceptance Criteria |

| Monomer Purity | SEC-UV | ≥ 95% |

| High Molecular Weight Species | SEC-UV | ≤ 5% |

| Low Molecular Weight Species | SEC-UV | ≤ 1% |

5.3. In Vitro Cytotoxicity Assay

The potency of the ADC is evaluated by determining its ability to kill target cancer cells in vitro. The MTT assay is a common method for this purpose.[8][9][11]

Protocol 5.3.1: MTT Assay for ADC Cytotoxicity

-

Cell Seeding: Seed target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a four-parameter logistic curve fit.

| Cell Line | Antigen Expression | ADC IC50 (nM) | Unconjugated mAb IC50 (nM) | Free Payload IC50 (nM) |

| Target Cells | High | 1 - 10 | > 1000 | 0.1 - 1 |

| Control Cells | Low/Negative | > 1000 | > 1000 | 0.1 - 1 |

Visualizations

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. lcms.cz [lcms.cz]

- 3. CN1618837A - Preparation method and use of polyethylene glycol carboxylic acid - Google Patents [patents.google.com]

- 5. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 7. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Thiol-Reactive Bromo-PEG2-alcohol for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-alcohol is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. It features a terminal bromo group that serves as a highly efficient reactive handle for thiol groups (such as those on cysteine residues in proteins and peptides) and a terminal hydroxyl group that can be used for further derivatization. The core of the molecule is a short, hydrophilic diethylene glycol (PEG2) spacer, which enhances the solubility of the resulting conjugate and provides spatial separation between the conjugated molecules.

The reaction between the bromo group and a thiol proceeds via a nucleophilic substitution mechanism, forming a stable and irreversible thioether bond. This "thiol-bromo click reaction" is valued for its high efficiency and specificity, particularly under controlled pH conditions.[1][2] These characteristics make Bromo-PEG2-alcohol an essential tool for applications such as creating antibody-drug conjugates (ADCs), developing Proteolysis Targeting Chimeras (PROTACs), and modifying protein surfaces.[3][4][5]

Reaction Mechanism and Specificity

The conjugation of Bromo-PEG2-alcohol to a thiol-containing molecule (R-SH) is a classic bimolecular nucleophilic substitution (SN2) reaction. The process is highly dependent on the pH of the reaction medium, as the thiol must first be deprotonated to its more nucleophilic thiolate form (R-S⁻).[6][7]

Key Steps:

-

Deprotonation: A base in the reaction buffer removes the acidic proton from the thiol group (R-SH), forming a highly reactive thiolate anion (R-S⁻). This step is favored at pH values above the pKa of the thiol (typically ~8.5 for cysteine).

-

Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom bonded to the bromine atom on the PEG linker.

-

Bond Formation: A stable thioether bond (R-S-CH₂) is formed, and the bromide ion is displaced as a leaving group.[6]

The bromoacetyl functional group demonstrates high chemoselectivity for thiols at elevated pH levels (e.g., pH 9.0), with minimal cross-reactivity towards other nucleophilic groups like amines or imidazoles under these conditions.[1]

Applications

The robust and specific nature of the thiol-bromo reaction makes Bromo-PEG2-alcohol a versatile tool in several areas of drug development and research.

-

PROTAC Development: Bromo-PEG linkers are integral to the synthesis of PROTACs.[8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5] The PEG linker provides the necessary flexibility and solubility for the PROTAC to effectively form a stable ternary complex between the target protein and the E3 ligase.[9]

-

Bioconjugation and PEGylation: This linker is used to attach polyethylene glycol (PEG) chains to proteins, a process known as PEGylation. PEGylation increases the hydrodynamic volume and solubility of therapeutic proteins, which can extend their circulation half-life, reduce immunogenicity, and improve overall stability.[10][11]

-

Surface Modification: The bromo group can react with thiols immobilized on surfaces (e.g., nanoparticles, sensor chips) to create biocompatible PEG coatings that reduce non-specific binding.

Quantitative Data Summary

The efficiency and kinetics of the Bromo-PEG-thiol reaction are influenced by several factors, which are summarized below.

| Parameter | Condition / Value | Remarks | Reference |

| Reaction Type | Bimolecular Nucleophilic Substitution (SN2) | Forms a stable thioether bond. | [6] |

| Optimal pH | 8.0 - 9.5 | Favors the formation of the more nucleophilic thiolate anion. | [1] |

| pH-dependent Reactivity | Low reactivity at pH 6.5 | Bromoacetyl groups show significantly lower reaction rates at near-neutral pH compared to maleimides. | [1] |

| High chemoselectivity at pH 9.0 | At higher pH, the reaction is highly specific for thiols over other nucleophiles like amines. | [1] | |